2-Pyrrolidinone,1-acetyl-5-ethynyl-
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Overview
Description
1-Acetyl-5-ethynyl-2-pyrrolidone is a chemical compound with a unique structure that includes an acetyl group, an ethynyl group, and a pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-ethynyl-2-pyrrolidone typically involves the reaction of 1-acetyl-2-pyrrolidone with an ethynylating agent. One common method is the use of ethynyl magnesium bromide in a Grignard reaction, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of 1-Acetyl-5-ethynyl-2-pyrrolidone may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the ethynylation process .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-ethynyl-2-pyrrolidone can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidone derivatives.
Scientific Research Applications
1-Acetyl-5-ethynyl-2-pyrrolidone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-5-ethynyl-2-pyrrolidone involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-2-pyrrolidone: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-2-pyrrolidone: Lacks the acetyl group, affecting its solubility and bioavailability.
Uniqueness
1-Acetyl-5-ethynyl-2-pyrrolidone is unique due to the presence of both the acetyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-acetyl-5-ethynylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-3-7-4-5-8(11)9(7)6(2)10/h1,7H,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBCEUACPSPGHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CCC1=O)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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